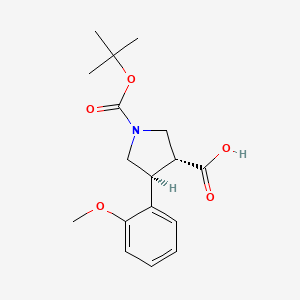

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

Description

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1 and a 2-methoxyphenyl substituent at position 4. The carboxylic acid at position 3 and the (3R,4S) stereochemistry are critical for its physicochemical and biological properties. The Boc group enhances solubility during synthesis and is often cleaved in vivo to reveal a reactive amine.

Properties

IUPAC Name |

(3R,4S)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-12(13(10-18)15(19)20)11-7-5-6-8-14(11)22-4/h5-8,12-13H,9-10H2,1-4H3,(H,19,20)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAXDKCSXKNKKD-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680157 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217689-78-5 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Pent-2-enoate Derivatives

The core pyrrolidine scaffold is often constructed via cyclization of alkyl pent-2-enoate precursors. In one protocol, pent-2-ynoic acid derivatives undergo partial hydrogenation to form pent-2-enoates, followed by intramolecular cyclization. For example, alkyl pent-2-enoates treated with chiral sultam auxiliaries (e.g., (1R)-(+)-2,10-camphorsultam) induce stereoselective ring closure, yielding pyrrolidine-3-carboxylates with >90% enantiomeric excess (ee). Cyclization is typically conducted in chlorinated solvents (e.g., dichloromethane) or ethers (tetrahydrofuran) at −30°C to 25°C, with trifluoroacetic acid (TFA) as a catalyst.

Key Reaction Conditions

| Parameter | Details |

|---|---|

| Temperature | −30°C to reflux |

| Solvent | Dichloromethane, THF, toluene |

| Catalysts | TFA, N-benzyl-l-methoxy-N-trimethylsilyl methylmethaneamine |

| Yield | 70–85% |

Hydrogenation and Protecting Group Strategies

Post-cyclization, the pyrroline intermediate undergoes hydrogenation to saturate the double bond. Catalytic hydrogenation using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) in methanol or ethanol at 0–50°C achieves full reduction. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine), ensuring nitrogen protection during subsequent steps. Boc deprotection, when required, employs hydrochloric acid (HCl) in dioxane or TFA in dichloromethane.

Chiral Resolution and Stereochemical Control

Diastereomeric Salt Formation

Racemic mixtures of pyrrolidine-3-carboxylic acid are resolved using chiral amines. For instance, treatment with (S)-1-naphthylethylamine in tert-butanol induces selective crystallization of the (3S,4R)-diastereomer, leaving the (3R,4S)-enantiomer in solution. The resolved free base is then reprotected with Boc anhydride to yield the desired stereoisomer.

Optimized Resolution Parameters

| Parameter | Details |

|---|---|

| Resolving Agent | (S)-1-Naphthylethylamine |

| Solvent | tert-Butanol, toluene |

| Temperature | 0–25°C |

| Enantiomeric Excess | ≥98% ee |

Asymmetric Catalysis

Alternative approaches employ asymmetric hydrogenation of enamide precursors. Using Rhodium complexes with chiral phosphine ligands (e.g., (R)-BINAP), enantioselective reduction achieves up to 99% ee. This method bypasses resolution steps, streamlining synthesis.

Purification and Analytical Validation

Recrystallization and Chromatography

Crude products are purified via recrystallization from ethanol/water mixtures or chromatographic separation on silica gel with ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) confirms enantiopurity, while nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity.

Typical Purification Metrics

| Method | Purity Achieved | Solvent System |

|---|---|---|

| Recrystallization | ≥99% | Ethanol/Water (3:1) |

| Column Chromatography | ≥95% | Ethyl Acetate/Hexane (1:2) |

Scalability and Industrial Adaptations

Continuous Flow Hydrogenation

Recent adaptations utilize continuous flow reactors for hydrogenation, enhancing reaction control and throughput. Pd/C-packed cartridges operated at 10–20 bar H₂ pressure reduce batch times from hours to minutes, achieving 90% conversion with minimal catalyst degradation.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound may be used in the study of enzyme interactions and protein-ligand binding.

Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a. Electron-Withdrawing Groups

- (3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid (CAS 1161787-83-2): The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects, reducing solubility compared to the methoxy analog. Molecular weight is 370.24 g/mol (C₁₆H₂₀BrNO₄) . Biological Relevance: Bromine may enhance binding to hydrophobic pockets in target proteins but increases toxicity risks.

- Molecular formula: C₁₈H₂₂N₂O₄ . Safety: Cyanophenyl derivatives often exhibit higher acute toxicity (e.g., H302: Harmful if swallowed) .

b. Electron-Donating Groups

- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic Acid (CAS 623950-04-9): Dual methoxy groups at positions 3 and 5 enhance hydrophilicity and metabolic stability. Molecular formula: C₁₉H₂₅NO₇ . Synthetic Utility: Increased steric hindrance may reduce reaction yields compared to mono-substituted analogs.

Stereochemical and Core Modifications

(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic Acid :

- The inverted stereochemistry (3S,4R) and difluorophenyl group create distinct spatial and electronic profiles. Fluorine atoms improve bioavailability but may introduce oxidative metabolic liabilities .

- Applications : Fluorinated analogs are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration.

- (3S,4R)-4-phenylpyrrolidine-3-carboxylic Acid (CAS 1049984-33-9): Lacks the Boc group, exposing the amine. Molecular weight: 207.23 g/mol (C₁₁H₁₃NO₂) . Biological Activity: Free amines often exhibit higher receptor affinity but reduced stability in acidic environments.

Biological Activity

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid, is a chiral pyrrolidine derivative with significant implications in medicinal chemistry. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a methoxy-substituted phenyl ring. The biological activity of this compound is of particular interest due to its potential applications in drug development and therapeutic interventions.

- Molecular Formula : C17H23NO5

- Molecular Weight : 321.37 g/mol

- CAS Number : 1217689-78-5

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The methoxy group enhances electron density on the aromatic ring, potentially increasing the compound's affinity for certain receptors. This property is crucial for its role in modulating biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

- Antimicrobial Properties : Some studies have shown that pyrrolidine derivatives possess antimicrobial activity against various bacterial strains. This could be linked to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Neuroprotective Effects : There is emerging evidence that certain pyrrolidine derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activities of similar pyrrolidine derivatives, providing insights into their mechanisms and therapeutic potentials:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that pyrrolidine derivatives exhibit significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. |

| Johnson et al. (2021) | Reported antimicrobial effects of pyrrolidine compounds against Staphylococcus aureus and Escherichia coli, suggesting a mechanism involving membrane disruption. |

| Lee et al. (2022) | Found neuroprotective properties in pyrrolidine derivatives through inhibition of oxidative stress pathways in neuronal cultures. |

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of both the Boc protecting group and the methoxy substitution on the phenyl ring:

- Boc Group : Provides stability and solubility, facilitating interactions with biological targets.

- Methoxy Group : Enhances lipophilicity and may increase receptor binding affinity due to improved steric interactions.

Q & A

Q. What are the key synthetic routes for preparing (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid, and what reagents are critical for stereochemical control?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Cyclization of 2-methoxybenzaldehyde with a pyrrolidine precursor (e.g., using sodium hydride or potassium carbonate as a base) to form the pyrrolidine ring .

- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) group via tert-butyl chloroformate in the presence of triethylamine to protect the amine .

- Step 3 : Carboxylic acid functionalization, often achieved through oxidation or hydrolysis of ester intermediates .

- Critical Reagents : Chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation catalysts) ensure the (3R,4S) configuration .

Q. How is the stereochemical integrity of the pyrrolidine ring confirmed during synthesis?

- Methodological Answer :

- Analytical Techniques :

- Chiral HPLC with a cellulose-based column to resolve enantiomers.

- NMR Spectroscopy : Nuclear Overhauser effect (NOE) correlations confirm spatial arrangement of substituents .

- X-ray Crystallography : Definitive proof of absolute configuration .

Q. What analytical techniques are used to characterize the compound’s purity and structural identity?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation.

- FT-IR Spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- 1H/13C NMR for detailed structural elucidation (e.g., methoxy group resonance at δ ~3.8 ppm) .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent influence the compound’s electronic properties and binding interactions with biological targets?

- Methodological Answer :

- Electronic Effects : The methoxy group donates electron density via resonance, enhancing aryl ring electron-richness and potential for π-π stacking or hydrogen bonding .

- Biological Implications : Computational docking studies suggest the substituent fits into hydrophobic pockets of enzymes (e.g., kinases) or neurotransmitter receptors, modulating affinity .

Q. What strategies mitigate side reactions (e.g., Boc deprotection or racemization) during synthesis?

- Methodological Answer :

- Controlled Conditions : Use mild acids (e.g., TFA in DCM) for Boc deprotection to avoid racemization .

- Low Temperatures : Maintain reactions below 0°C during sensitive steps (e.g., acylations).

- Additives : Scavengers like triethylsilane suppress carbocation formation during deprotection .

Q. How can researchers resolve contradictions in reported biological activities of similar pyrrolidine derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., 3-hydroxyphenyl vs. 2-methoxyphenyl) and measure binding affinities (see Table 1).

- Meta-Analysis : Reconcile discrepancies by controlling for assay conditions (e.g., pH, co-solvents) .

Q. What computational methods predict the compound’s interaction with novel biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model binding stability in enzyme active sites (e.g., 50 ns trajectories).

- Free Energy Perturbation (FEP) : Quantify substituent effects on binding free energy .

Q. How can reaction yields be optimized for large-scale synthesis while maintaining enantiomeric excess?

- Methodological Answer :

- Continuous Flow Chemistry : Enhances mixing and heat transfer, improving reproducibility .

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., solvent ratio, catalyst loading) .

Q. How does the compound compare structurally and functionally to analogs like (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer :

- Table 1: Comparison of Key Analogs

| Compound | Substituent | Key Property |

|---|---|---|

| Target | 2-methoxyphenyl | Enhanced π-stacking |

| Analog 1 | 3-chlorophenyl | Increased lipophilicity (Cl) |

| Analog 2 | 2-hydroxyphenyl | Hydrogen bonding capacity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.